4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid
Overview
Description
4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid is a useful research compound. Its molecular formula is C48H28O8 and its molecular weight is 732.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding and Liquid Crystallinity : A study found that hydrogen bonding between bipyridines and benzoic acid derivatives, like 4-pentoxybenzoic acid, forms heterocomplexes. These complexes contribute to stabilizing layered structures and exhibit liquid crystal behavior in mixtures (Martinez-Felipe et al., 2016).
Organic Photovoltaic Solar Cells : Perylene diimides, related to the structure of the specified compound, are noted for their high electron mobility and significant charge transport properties, making them promising materials for organic photovoltaic solar cells (Kozma & Catellani, 2013).
Opto-electronic Characteristics : Novel derivatives of perylene carboxylic acid have been synthesized and explored for their opto-electronic properties, which is relevant for the application in electronic devices (Dubey et al., 2016).
Electrochromic Devices : Materials such as tetrakis[4-(trisalkyloxybenzoyloxy)phenyl]ethenes, which have similarities in structure, show promise in electrochromic devices due to their high optical contrast and significant color change properties (Huang et al., 2020).
Photoinduced Charge-Transfer Properties : The positioning of electron donors at the perylene core, as in certain perylene tetracarboxylic acid derivatives, strongly influences the kinetics of photoinduced charge-transfer processes, which is crucial for photovoltaic applications (Inan et al., 2017).
Metal-Organic Frameworks (MOFs) : Certain derivatives have been used to create MOFs, which show potential in areas like catalysis, gas sorption, and selective adsorption of organic molecules (Park et al., 2017).
properties
IUPAC Name |
4-[5,8,11-tris(4-carboxyphenyl)perylen-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H28O8/c49-45(50)29-9-1-25(2-10-29)33-17-37-18-34(26-3-11-30(12-4-26)46(51)52)23-41-42-24-36(28-7-15-32(16-8-28)48(55)56)20-38-19-35(27-5-13-31(14-6-27)47(53)54)22-40(44(38)42)39(21-33)43(37)41/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIZXLIEKUHXPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=CC(=CC4=C3C(=C2)C5=CC(=CC6=CC(=CC4=C65)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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